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Compound of Interest

Compound Name: Lipoamido-PEG3-OH

Cat. No.: B608587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipoamido-PEG3-OH, a
heterobifunctional linker critical in the fields of targeted protein degradation and advanced drug
delivery. This document outlines its chemical structure, physicochemical properties, and key
applications, supported by experimental methodologies and workflow visualizations.

Core Chemical Structure and Properties

Lipoamido-PEG3-OH is a specialized chemical linker that integrates three key functional
moieties:

e A Lipoamide Group: Featuring a cyclic disulfide bond, this group serves as a robust anchor
to metal surfaces, particularly gold, making it ideal for the functionalization of nanoparticles.
The lipoamide's dithiolane ring can also facilitate interactions with cell membranes.[1]

o A PEG3 Spacer: A hydrophilic triethylene glycol (PEG) chain enhances the overall water
solubility of the molecule and any conjugate it is attached to.[1][2][3] This property is crucial
for improving the pharmacokinetics of therapeutic molecules.[4][5][6]

o A Terminal Hydroxyl Group: A primary alcohol (-OH) at the terminus provides a reactive site
for further chemical modification, such as esterification or etherification, allowing for its
conjugation to a wide range of molecules like drugs, targeting ligands, or probes.[1][2][3]
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The combination of these features makes Lipoamido-PEG3-OH a versatile tool for bridging

different chemical entities, particularly in the construction of Proteolysis Targeting Chimeras
(PROTACS) and the surface modification of drug delivery vehicles.[1][5][7]

Physicochemical and Structural Data

The quantitative properties of Lipoamido-PEG3-OH are summarized in the table below.

Property

Value

Reference(s)

Chemical Name

5-(1,2-dithiolan-3-yl)-N-(2-{2-
[2-(2-
hydroxyethoxy)ethoxy]ethoxy}

ethyl)pentanamide

[7]

CAS Number 1342764-64-0 [21[7]

Molecular Formula C16H31NOsS2 [31[7]

Molecular Weight 381.55 g/mol [21[7]

Appearance Solid Powder or Viscous Liquid  [1][7]

Purity Typically =295% [3]
Soluble in water and polar

Solubility organic solvents (DMSO, [1]

DMF)

Storage Conditions

-20°C, under inert gas,

protected from light

[1]3]

Predicted Boiling Point

573.8 £40.0 °C

[2]

Predicted pKa

14.36 £ 0.10

[2]

Predicted Density

1.158 + 0.06 g/cm?3

[2]

Comparative Analysis with Similar Linkers

Lipoamido-PEG3-OH belongs to a broader class of PEGylated linkers. Its properties are best

understood in comparison to its structural analogs.
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Primary Application

Compound Name Key Difference

Advantage

Versatile for subsequent
Lipoamido-PEG3-OH Terminal Hydroxyl (-OH) group  conjugation via ester or ether

linkages.

Preferred for applications
Lipoamido-PEG2-OH Shorter PEG2 spacer requiring less steric hindrance.

[1]

Enables "click chemistry" (e.qg.,
Lipoamido-PEG3-Azide Terminal Azide (-Ns) group CuAAC) for highly efficient

ligation.[1]

Reacts specifically with thiols (-
Lipoamido-PEG3-Mal Terminal Maleimide group SH) to form stable thioether

bonds.[8]

Experimental Protocols

This section details representative methodologies for the synthesis, characterization, and
application of Lipoamido-PEG3-OH.

Representative Synthesis Protocol

The synthesis of Lipoamido-PEG3-OH is typically achieved via an amide coupling reaction
between lipoic acid and an amino-PEGylated alcohol. The following is a representative, two-

step protocol.
Step 1: Activation of Lipoic Acid

 Dissolve a-Lipoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon

atmosphere.
e Add N-Hydroxysuccinimide (NHS, 1.1 eq) and Dicyclohexylcarbodiimide (DCC, 1.1 eq).

 Stir the reaction mixture at room temperature for 4-6 hours until a white precipitate
(dicyclohexylurea) forms.
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e Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of lipoic acid.

« Filter the reaction mixture to remove the precipitate and concentrate the filtrate under
reduced pressure to yield the crude NHS-activated lipoic acid.

Step 2: Amide Coupling

Dissolve 1-Amino-11-hydroxy-3,6,9-trioxaundecane (Amino-PEG3-0OH, 1.0 eq) and the
crude NHS-activated lipoic acid (1.05 eq) in anhydrous Dimethylformamide (DMF).

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
Stir the reaction at room temperature for 12-18 hours under an argon atmosphere.
Monitor the reaction by TLC or LC-MS for the formation of the desired product.

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% HCI,
saturated sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography to obtain Lipoamido-PEG3-
OH as a pure solid or viscous oil.

Characterization and Purity Assessment

1. Structural Confirmation:

e 1H NMR: The proton NMR spectrum should confirm the presence of all key structural
elements: characteristic peaks for the dithiolane ring protons of the lipoamide moiety, a
prominent signal around 3.6 ppm corresponding to the repeating methylene protons of the
PEG3 backbone, and signals corresponding to the alkyl chain and amide bond.

13C NMR: The carbon spectrum should show distinct signals for the carbons in the dithiolane
ring, the PEG backbone (typically around 70 ppm), the carbonyl carbon of the amide, and
the terminal carbon bearing the hydroxyl group.
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e Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a
prominent ion peak corresponding to the calculated molecular weight of the compound (e.g.,
[M+H]* or [M+Na]™*).

2. Purity Assessment:

o High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using
reverse-phase HPLC.

e Method: A C18 column is used with a gradient elution system, commonly involving water and
acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

o Detection: The eluent is monitored using a UV detector (e.g., at 214 nm for the amide bond)
or an Evaporative Light Scattering Detector (ELSD). The purity is determined by the peak
area percentage of the main product peak relative to all other peaks.

Protocol for Gold Nanoparticle Functionalization

This protocol is adapted from methodologies used for functionalizing gold surfaces with
lipoamide-PEG derivatives.

» Preparation of Gold Nanoparticles (AuNPs): Start with a colloidal suspension of
commercially available or freshly prepared AuNPs (e.g., 25 nm diameter) in an appropriate
buffer.

e pH Adjustment: Adjust the pH of the AUNP suspension to ~7.5 using a dilute solution of
sodium hydroxide.

e Incubation with Lipoamido-PEG3-OH:

o Prepare a stock solution of Lipoamido-PEG3-OH in a suitable buffer (e.g., 5 mM sodium
phosphate, pH 7.4).

o Add the Lipoamido-PEG3-OH solution to the AUNP suspension at a predetermined
concentration (e.g., 4-32 pg/mL).

o Incubate the mixture at room temperature for 2 hours with gentle shaking. The dithiolane
ring will open and form strong dative bonds with the gold surface.
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» Surface Saturation (Blocking):

o To prevent aggregation and block any remaining bare gold surfaces, add a blocking agent
such as Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).

o Add 0.5% HSA in aliquots every 2 minutes and incubate for an additional 10 minutes.
 Purification:

o Centrifuge the mixture at high speed (e.g., 13,000 x g) for 15 minutes to pellet the
functionalized AuNPs.

o Carefully remove the supernatant containing unbound linker and blocking agent.

o Resuspend the pellet in a fresh buffer solution. Repeat this wash step two more times to
ensure the removal of all impurities.

o Characterization: The resulting functionalized nanoparticles can be characterized by UV-Vis
spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (for size and
surface charge), and Transmission Electron Microscopy (TEM) (for morphology).

Key Applications and Visualized Workflows

Lipoamido-PEG3-OH is primarily used in two cutting-edge areas of drug development: as a
linker in PROTACSs and for creating "stealth” drug delivery nanoparticles.

Application in PROTACs

In a PROTAC molecule, the linker is a critical component that connects a ligand for a target
Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. The PEG3 chain in
Lipoamido-PEG3-OH provides the necessary flexibility and length to facilitate the formation of
a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent
ubiquitination and degradation of the POI. The PEG moiety also improves the solubility and cell
permeability of the entire PROTAC molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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